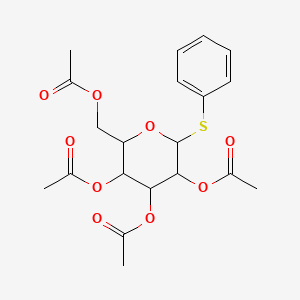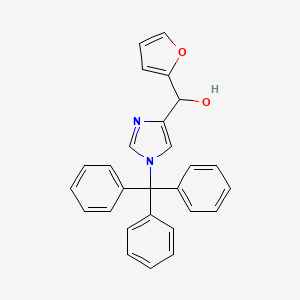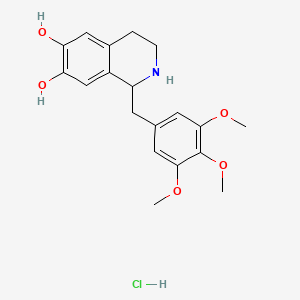
RISTOMYCIN monosulphate 91per cent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RISTOMYCIN monosulphate 91 per cent is a glycopeptide antibiotic derived from the bacterium Amycolatopsis lurida. It is primarily composed of ristocetin A and ristocetin B, with the former being the major component. This compound is known for its ability to interfere with bacterial cell wall synthesis, making it effective against Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
RISTOMYCIN monosulphate is typically produced through fermentation processes involving Amycolatopsis lurida. The bacterium is cultured under specific conditions that promote the production of ristocetin. The fermentation broth is then subjected to various purification steps, including filtration, precipitation, and crystallization, to isolate and purify the antibiotic .
Industrial Production Methods
Industrial production of RISTOMYCIN monosulphate involves large-scale fermentation in bioreactors. The process includes optimizing the growth conditions of Amycolatopsis lurida, such as temperature, pH, and nutrient supply, to maximize the yield of ristocetin. After fermentation, the compound is extracted and purified using techniques like solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions
RISTOMYCIN monosulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the hydroxyl and amino groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of ristocetin, which may have altered biological activities or improved pharmacokinetic properties .
Scientific Research Applications
Chemistry
In chemistry, RISTOMYCIN monosulphate is used as a model compound to study glycopeptide antibiotics. Researchers investigate its structure-activity relationships and develop synthetic analogs with enhanced properties .
Biology
In biological research, the compound is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance. It serves as a tool to understand the interactions between antibiotics and bacterial targets .
Medicine
Medically, RISTOMYCIN monosulphate is used to treat infections caused by Gram-positive bacteria. It is also employed in diagnostic assays to measure platelet function and von Willebrand factor activity .
Industry
In the industrial sector, the compound is used in the production of other antibiotics and as a reference standard in quality control processes .
Mechanism of Action
RISTOMYCIN monosulphate exerts its effects by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls. This binding inhibits the transglycosylation and transpeptidation steps of cell wall synthesis, leading to cell lysis and death of the bacteria. The molecular targets include enzymes involved in cell wall biosynthesis, such as penicillin-binding proteins .
Comparison with Similar Compounds
Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action but different spectrum of activity.
Teicoplanin: A glycopeptide antibiotic with a longer half-life and different pharmacokinetic properties compared to ristocetin.
Dalbavancin: A semi-synthetic glycopeptide with improved activity against resistant strains.
Uniqueness
RISTOMYCIN monosulphate is unique due to its specific binding affinity to platelet glycoprotein Ib, which makes it useful in diagnostic assays for von Willebrand disease. Additionally, its dual composition of ristocetin A and B provides a broader spectrum of activity against Gram-positive bacteria .
Properties
CAS No. |
11006-74-9 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
0 |
Synonyms |
RISTOMYCIN monosulphate 91% |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Rifamycin, 3-[(methoxyimino)methyl]-](/img/structure/B1172555.png)
